molecular formula C22H38N6O7 B12106313 H-DL-Val-Gly-DL-Val-DL-Ala-DL-Pro-Gly-OH

H-DL-Val-Gly-DL-Val-DL-Ala-DL-Pro-Gly-OH

Cat. No.: B12106313
M. Wt: 498.6 g/mol
InChI Key: RLCSROTYKMPBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Val-Gly-Val-Ala-Pro-Gly-OH is a hexapeptide composed of the amino acids valine, glycine, alanine, and proline. This peptide sequence is derived from elastin, a key protein in connective tissues that provides elasticity and resilience. The compound is known for its chemotactic properties, particularly in attracting fibroblasts and monocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Gly-Val-Ala-Pro-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like H-Val-Gly-Val-Ala-Pro-Gly-OH often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

H-Val-Gly-Val-Ala-Pro-Gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of H-Val-Gly-Val-Ala-Pro-Gly-OH involves its interaction with specific cell surface receptors. It acts on vascular smooth muscle cells to release matrix metalloproteinase 1 (collagenase), which can induce angiogenesis. The peptide’s chemotactic properties are mediated through its recognition sequence for the elastin receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Val-Gly-Val-Ala-Pro-Gly-OH is unique due to its specific sequence derived from elastin, which imparts distinct chemotactic properties. Unlike other peptides, it specifically attracts fibroblasts and monocytes, making it valuable in tissue engineering and regenerative medicine .

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N6O7/c1-11(2)17(23)20(33)24-9-15(29)27-18(12(3)4)21(34)26-13(5)22(35)28-8-6-7-14(28)19(32)25-10-16(30)31/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,33)(H,25,32)(H,26,34)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCSROTYKMPBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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